Benz(a)anthracene-d12
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHBZVCASKNBY-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483912 | |
| Record name | Tetraphene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-53-2 | |
| Record name | Tetraphene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[a]anthracene-d12 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Isotopic Enrichment Techniques for Benz a Anthracene D12
Methods of Deuterium (B1214612) Incorporation into Benz[a]anthracene Scaffolds
The synthesis of Benz[a]anthracene-d12 primarily involves the exchange of hydrogen atoms for deuterium on the stable aromatic framework. Several methods can be employed to achieve high levels of isotopic enrichment.
One common approach is acid-catalyzed hydrogen-deuterium (H/D) exchange . This method typically involves heating Benz[a]anthracene in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), and a deuterium source like heavy water (D₂O). The reaction proceeds through electrophilic substitution, where deuterons replace protons on the aromatic rings. The efficiency of the exchange is influenced by factors such as reaction temperature, duration, and the strength of the acid catalyst. To achieve the desired dodeca-deuteration, multiple rounds of exchange may be necessary.
Another powerful technique is transition metal-catalyzed H/D exchange . Catalysts based on metals like platinum, palladium, rhodium, or iridium can facilitate the exchange of aromatic protons with deuterium from sources such as D₂ gas or D₂O. These reactions often proceed under milder conditions compared to acid-catalyzed methods and can offer high selectivity. For instance, a platinum-on-alumina catalyst can be used in a flow synthesis system with microwave irradiation to enhance the reaction rate and efficiency.
A plausible synthetic route can also be adapted from methods developed for other isotopically labeled PAHs. For example, a multi-step synthesis starting from simpler deuterated precursors, analogous to the synthesis of ¹³C-labeled Benz[a]anthracene, could be envisioned. However, direct H/D exchange on the pre-formed Benz[a]anthracene skeleton is often more practical for achieving high levels of deuteration.
| Deuteration Method | Typical Reagents | Key Parameters |
| Acid-Catalyzed H/D Exchange | Benz[a]anthracene, D₂SO₄, D₂O | Temperature, Reaction Time, Acid Concentration |
| Transition Metal-Catalyzed H/D Exchange | Benz[a]anthracene, D₂ gas or D₂O, Pt, Pd, Rh, or Ir catalyst | Catalyst type and loading, Pressure, Temperature |
Purification and Isotopic Purity Assessment of Benz[a]anthracene-d12
Following synthesis, the crude product contains a mixture of the desired Benz[a]anthracene-d12, partially deuterated isotopologues, and unreacted starting material. Therefore, rigorous purification is essential to obtain a standard with high chemical and isotopic purity.
Purification Techniques:
Column Chromatography: This is a fundamental technique for the initial cleanup of the reaction mixture. A stationary phase like silica (B1680970) gel or alumina is used with a suitable solvent system (e.g., a hexane-dichloromethane gradient) to separate the deuterated product from polar impurities.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the method of choice. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is commonly employed to separate Benz[a]anthracene-d12 from closely related impurities and isotopologues.
Isotopic Purity Assessment:
The isotopic purity of the final product is a critical parameter and is typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass-to-charge ratio of the molecule, confirming the incorporation of twelve deuterium atoms. The mass spectrum will show a molecular ion peak at approximately m/z 240.17, corresponding to the formula C₁₈D₁₂. The absence or minimal presence of peaks corresponding to partially deuterated species indicates high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to assess the degree of deuteration. In a fully deuterated sample of Benz[a]anthracene-d12, the proton signals characteristic of the unlabeled compound should be absent or significantly diminished. ²H (Deuterium) NMR can also be used to confirm the presence and positions of the deuterium atoms on the aromatic scaffold.
| Analytical Technique | Purpose | Expected Result for High Purity Benz[a]anthracene-d12 |
| Mass Spectrometry (MS) | Confirmation of mass and isotopic enrichment | Molecular ion peak at m/z ~240.17; minimal signals from lower mass isotopologues. |
| ¹H NMR Spectroscopy | Assessment of residual protons | Absence or significant reduction of proton signals compared to the unlabeled standard. |
| ²H NMR Spectroscopy | Confirmation of deuterium incorporation | Presence of signals corresponding to deuterium atoms on the aromatic rings. |
Considerations for Large-Scale Production and Customized Isotopic Labeling
Large-Scale Production:
Transitioning the synthesis of Benz[a]anthracene-d12 to a larger scale presents several challenges. The cost and availability of highly enriched deuterium sources are significant factors. For industrial-scale production, optimizing reaction conditions to maximize yield and isotopic enrichment while minimizing reaction times and the use of expensive reagents is crucial. Flow chemistry, utilizing technologies like microwave reactors, offers a promising avenue for scalable and efficient production of deuterated compounds. This approach allows for better control over reaction parameters and can lead to higher throughput compared to traditional batch processes.
Customized Isotopic Labeling:
For specific research applications, customized isotopic labeling of Benz[a]anthracene may be required. This could involve selective deuteration at specific positions on the aromatic rings or the synthesis of molecules with a lower degree of deuterium incorporation. Such custom syntheses demand a detailed understanding of the reaction mechanisms to control the regioselectivity of the H/D exchange. Companies specializing in custom synthesis of isotopically labeled compounds can provide expertise and tailored production to meet specific research needs. These services often involve the development of novel synthetic routes and rigorous analytical characterization to ensure the final product meets the required specifications for isotopic purity and structural integrity.
Advanced Analytical Methodologies Employing Benz a Anthracene D12
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the accurate measurement of benz[a]anthracene and other PAHs in complex matrices. The use of benz[a]anthracene-d12 is integral to many of these highly sensitive and specific methods.
Stable Isotope Dilution Mass Spectrometry (IDMS) for Benz[a]anthracene-d12
Stable Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in the quantification of chemical compounds. In the context of PAH analysis, benz[a]anthracene-d12 is a frequently employed internal standard. acgpubs.orgphoenix-sci.com This method involves adding a known amount of the isotopically labeled standard, benz[a]anthracene-d12, to a sample prior to extraction and analysis. researchgate.net Because the labeled standard behaves nearly identically to its non-labeled counterpart (the analyte) throughout the analytical process, any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. researchgate.net
The quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. researchgate.net This ratio is then compared to a calibration curve generated from standards containing known concentrations of both the native and labeled compounds. acgpubs.org This approach effectively corrects for variations in extraction efficiency, sample matrix effects, and instrument response, leading to highly reliable and accurate results. researchgate.net For example, IDMS has been successfully used for the determination of PAHs in biogas, where benz[a]anthracene-d12 was one of the key isotopically enriched standards. acgpubs.org
A study on the analysis of PAHs in biogas demonstrated the linearity of the ID-GC-TOF-MS method using benz[a]anthracene-d12. The method was found to be linear in the range of 20 ng/g to 500 ng/g, with a squared correlation coefficient (r²) greater than 0.99. acgpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Benz[a]anthracene-d12 as Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of PAHs, benz[a]anthracene-d12 is commonly used as an internal standard to improve the accuracy and precision of quantification. nih.goviteh.ai After extraction from the sample matrix, the mixture of analytes and the internal standard is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. oup.com
Following separation, the compounds enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. oup.com By monitoring the specific ions corresponding to both the native benz[a]anthracene and the deuterated benz[a]anthracene-d12, the instrument can accurately quantify the amount of the target analyte in the original sample. acgpubs.org The use of benz[a]anthracene-d12 helps to compensate for any variability in the injection volume and ionization efficiency. researchgate.net This methodology is applied in various fields, including the analysis of PAHs in fired clay bricks incorporating cigarette butts and in coal tar and pitch products. nih.govgcms.cz
A study analyzing PAHs in fired clay bricks used benz[a]anthracene-d12 as one of the internal standards for quantification. nih.gov The calibration solutions for this analysis ranged from 1.25 to 25 µg/mL with a constant internal standard concentration of 10 µg/mL. nih.gov
Table 1: GC-MS Parameters for PAH Analysis Using Benz[a]anthracene-d12
| Parameter | Value | Reference |
| Column | 60 m × 0.32 mm, 1 µm film thickness (5% phenylmethyl polysiloxane) | oup.com |
| Carrier Gas | Helium | oup.com |
| Oven Program | 70°C (1 min), then 8°C/min to 150°C, then 5°C/min to 250°C (5 min), then 7°C/min to 300°C (5 min) | oup.com |
| Injector Temp. | 230°C | oup.com |
| Interface Temp. | 230°C | oup.com |
| Detector Temp. | 230°C | oup.com |
| Internal Standard | Benz[a]anthracene-d12 | nih.govoup.com |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocols Incorporating Benz[a]anthracene-d12
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to conventional GC-MS. This technique is particularly valuable for analyzing complex samples where co-eluting interferences can obscure the signal of the target analyte. In GC-MS/MS, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. jfda-online.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio. jfda-online.comresearchgate.net
Benz[a]anthracene-d12 is used as an internal standard in GC-MS/MS protocols for the analysis of PAHs in various matrices, including food and environmental samples. jfda-online.comnih.gov For instance, it has been employed in the determination of four key PAHs (PAH4) in katsuobushi, plant-based food supplements, and cocoa beans. jfda-online.com The deuterated standard allows for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. jfda-online.com The high specificity of GC-MS/MS, combined with the use of an isotopic internal standard, provides a robust and reliable method for trace-level PAH analysis. researchgate.net
In a study on PAH4 in food, benz[a]anthracene-d12 was used as an internal standard with a specific MRM transition of m/z 240 > 236 at a collision energy of 35 eV. jfda-online.com
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) Methodologies Utilizing Benz[a]anthracene-d12
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is characterized by its high data acquisition speed and mass accuracy. oup.com This makes it particularly suitable for fast GC applications and for the analysis of complex mixtures containing a large number of analytes. oup.com In the analysis of PAHs, GC-TOF-MS provides high-resolution mass spectra, which aids in the confident identification of target compounds. acgpubs.org
Benz[a]anthracene-d12 is utilized as an internal standard in GC-TOF-MS methodologies to ensure accurate quantification. acgpubs.orgoup.com Its use is crucial for correcting for variations in instrument performance and matrix-induced signal suppression or enhancement. acgpubs.org For example, a thermal desorption ID-GC-TOF-MS method was developed for the analysis of PAHs in biogas, where benz[a]anthracene-d12 was one of the isotopically enriched standards used for validation. acgpubs.org The high resolving power of TOF-MS allows for the separation of ions with very similar mass-to-charge ratios, which is beneficial in complex environmental samples. oup.com
A study on the rapid analysis of PAHs in fly ash using thermal desorption and fast GC-TOF-MS reported recoveries of 90% for benz[a]anthracene-d12 when using Soxhlet extraction. oup.com
Chromatographic Separations Coupled with Isotopic Tracers
Chromatographic techniques are fundamental for the separation of individual PAHs from complex mixtures, a necessary step for their accurate quantification. The use of isotopic tracers like benz[a]anthracene-d12 is a key component of these analytical strategies.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Benz[a]anthracene-d12 Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for the analysis of non-volatile or thermally labile compounds like many PAHs. When coupled with a fluorescence detector (FLD), HPLC offers excellent sensitivity and selectivity for fluorescent compounds, including benz[a]anthracene. The use of benz[a]anthracene-d12 as an internal standard in HPLC-FLD methods is a common practice for ensuring the accuracy of PAH quantification. usask.ca
The principle of using an internal standard in HPLC-FLD is similar to its application in GC-MS. A known amount of benz[a]anthracene-d12 is added to the sample before processing. During the analysis, the deuterated standard co-elutes with the native compound, and its fluorescence signal is used to normalize the signal of the analyte. This corrects for variations in injection volume, detector response, and potential losses during sample preparation. The International Organization for Standardization (ISO) 13859 includes HPLC with fluorescence detection as a standard method for PAH analysis, recognizing the use of deuterated internal standards like benz[a]anthracene-d12. iteh.ai
Solid-Phase Microextraction (SPME) and its Integration with Benz[a]anthracene-d12 Internal Standards
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that involves the extraction of analytes from a sample matrix onto a coated fiber. When coupled with gas chromatography-mass spectrometry (GC-MS), it provides a sensitive and efficient method for the analysis of volatile and semi-volatile organic compounds. The integration of Benz[a]anthracene-d12 as an internal standard is fundamental to achieving accurate and precise quantification, as it compensates for analyte loss during sample preparation and variability in instrument injection. epa.gov
In this approach, a known quantity of Benz[a]anthracene-d12 is added to the sample before the extraction process begins. epa.gov Because Benz[a]anthracene-d12 has nearly identical physicochemical properties to the native benz[a]anthracene, it experiences similar partitioning behavior onto the SPME fiber and is affected similarly by matrix interferences. epa.govnih.gov During GC-MS analysis, the native analyte and the deuterated standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the response of the target analyte to the response of the known amount of the internal standard. epa.gov This isotope dilution approach corrects for potential variations in extraction efficiency and injection volume, significantly improving the method's reliability. nih.govduq.edu
This methodology has been successfully applied to a wide range of matrices. For instance, EPA Method 8272 details its use for determining PAHs in sediment pore water, where the deuterated standards are used as quantitation references. epa.gov Similar approaches have been developed for quantifying PAHs in human urine and wastewater, demonstrating the versatility of integrating Benz[a]anthracene-d12 with SPME for trace-level analysis. nih.govduq.edu
Table 1: Examples of SPME Methods Utilizing Deuterated Benz[a]anthracene
| Matrix | Analytical Technique | SPME Fiber | Key Findings | Source |
|---|---|---|---|---|
| Sediment Pore Water | SPME-GC/MS | Not specified in abstract | Isotopically labeled analogs, including Benz(a)anthracene-d12, are used as quantitation references to achieve low limits of detection in selected ion monitoring (SIM) mode. | epa.gov |
| Urine | SPME-GC-Isotope Dilution MS | 100 µm Polydimethylsiloxane (PDMS) | The isotope dilution approach allows for the control of bias sources and matrix effects, achieving limits of quantification in the nanogram-per-liter range. | nih.gov |
| Wastewater, Dietary Supplements, Human Blood | Stir-Bar Sorptive Extraction (SBSE)-GC-MS/MS | Not applicable (SBSE) | Isotope Dilution Mass Spectrometry (IDMS) using standards like Benzo[a]anthracene-D12 provided higher accuracy and precision compared to standard calibration curves. | duq.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benz[a]anthracene-d12 Characterization and Quantitation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for elucidating molecular structure and for quantitative analysis. eag.com For Benz[a]anthracene-d12, NMR plays a dual role: it is used to verify the compound's structural integrity and isotopic purity, and it can be employed for quantitative purposes (qNMR). nanalysis.com
Characterization: Structural characterization by NMR confirms the identity of the molecule. eag.com For Benz[a]anthracene-d12, ¹H NMR spectra are used to confirm the absence of protons at the twelve deuterated positions, verifying the success of the isotopic labeling process. Concurrently, ¹³C NMR and specialized deuterium (B1214612) NMR would show signals corresponding to the carbon and deuterium nuclei, confirming the carbon skeleton and the locations of deuteration. This comprehensive characterization is vital for a compound intended for use as an analytical standard. wisc.edu
Table 2: Properties of Benz[a]anthracene-d12
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈D₁₂ | isotope.comsigmaaldrich.com |
| Molecular Weight | 240.36 g/mol | isotope.comsigmaaldrich.com |
| Labeled CAS Number | 1718-53-2 | isotope.com |
| Appearance | Solid | sigmaaldrich.com |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |
Quantitation (qNMR): Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of reference materials. sigmaaldrich.com Unlike chromatographic techniques that rely on a reference standard of the same compound, qNMR can determine the concentration or purity of a substance by comparing the integral of one of its NMR signals to the integral of a signal from an unrelated, highly pure, and stable internal standard with a known concentration. nanalysis.comsigmaaldrich.com
To certify the purity of a batch of Benz[a]anthracene-d12, a weighted amount of the deuterated compound is dissolved in a suitable deuterated solvent along with a weighted amount of a certified qNMR standard. The ¹H qNMR spectrum is then acquired. Since Benz[a]anthracene-d12 has no protons, its purity can be determined by observing any residual proton signals against the certified standard. More commonly, ¹³C or ¹⁹F qNMR (if a fluorine-containing standard is used) would be employed to quantify the material directly. sigmaaldrich.com The purity is calculated directly from the ratios of the signal integrals, molecular weights, and the number of nuclei contributing to each signal, providing a direct and highly accurate measurement without compound-specific response factors. sigmaaldrich.com
Emerging Spectroscopic and Hybrid Techniques for Benz[a]anthracene-d12 Detection
To overcome the challenges of analyzing trace contaminants in highly complex samples, researchers have developed advanced hybrid analytical systems that offer enhanced separation, selectivity, and sensitivity. Benz[a]anthracene-d12 is frequently used as an internal standard in these sophisticated methods.
Online Two-Dimensional Liquid Chromatography/Two-Dimensional Gas Chromatography-Mass Spectrometry (LC-GC/MS): This powerful multidimensional technique combines the separation capabilities of both liquid and gas chromatography. d-nb.info An online LC-GC/MS system was developed for the analysis of PAHs in complex samples like wood smoke particulates. In this method, Benz[a]anthracene-d12 was used as an internal standard to ensure accurate quantification. d-nb.info The first dimension (LC) provides a preliminary fractionation of the sample, after which selected fractions are automatically transferred to the two-dimensional GC system for high-resolution separation before detection by MS. This approach significantly reduces matrix interference and allows for the accurate measurement of a wide range of PAHs. d-nb.info
Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS): Fully automated protocols using online SPE coupled with LC-MS/MS have been developed for the trace-level determination of PAHs in environmental waters. lcms.cz These systems automate the entire process from sample extraction and cleanup to separation and detection. The use of a dopant-assisted atmospheric pressure photo-ionization (APPI) source can substantially increase the ionization efficiency for PAHs, leading to enhanced sensitivity. lcms.czdiva-portal.org Benz[a]anthracene-d12 is an ideal internal standard for these methods, added before the SPE step to account for recovery and matrix effects throughout the automated procedure. diva-portal.org
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): The use of high-resolution mass spectrometry, such as with an Orbitrap detector, offers extremely high mass accuracy and resolving power. nih.gov This allows for the confident identification and quantification of analytes in complex matrices by distinguishing them from isobaric interferences. A method using GC-Orbitrap-MS for analyzing airborne PAHs on filter strips demonstrated the ability to detect sub-picogram levels of these compounds. The exact mass of Benz[a]anthracene-d12 (m/z 240.1684) allows it to be used as a robust internal standard, ensuring precise quantification even at very low concentrations. nih.gov
Table 3: Overview of Emerging and Hybrid Analytical Techniques
| Technique | Key Features | Role of Benz[a]anthracene-d12 | Source |
|---|---|---|---|
| Online LC-GC/MS | Combines two orthogonal separation techniques (LC and GC) for exceptional resolving power and reduced matrix effects. Fully automated. | Internal standard for accurate quantification in complex particulate extracts. | d-nb.info |
| Online SPE-LC-APPI-MS/MS | Automated sample preparation and analysis. APPI source enhances sensitivity for PAHs. | Internal standard added prior to extraction for precise quantification in water samples. | lcms.czdiva-portal.org |
| GC-Orbitrap-MS | High-resolution mass spectrometry provides exceptional mass accuracy and specificity, reducing interferences. | Internal standard for high-precision quantification of trace-level airborne PAHs. | nih.gov |
Environmental Research Applications of Benz a Anthracene D12
Polycyclic Aromatic Hydrocarbon (PAH) Tracing and Quantitation in Environmental Matrices
The accurate measurement of PAH concentrations in the environment is essential for assessing pollution levels and understanding potential ecological and human health risks. Benz[a]anthracene-d12 is instrumental in achieving this accuracy through the isotope dilution method, where a known amount of the deuterated standard is added to a sample prior to extraction and analysis. This allows for the correction of analytical errors and matrix effects, ensuring the reliability of the quantitative data.
Atmospheric Deposition Studies Utilizing Benz[a]anthracene-d12 as a Surrogate
Atmospheric deposition is a significant pathway for the distribution of PAHs from combustion sources into ecosystems. Benz[a]anthracene-d12 is frequently used as a surrogate standard in studies monitoring these depositions to evaluate the efficiency of the analytical method. aaqr.org In a study conducted in Kumamoto, Japan, to differentiate between local and transboundary air pollution, Benz[a]anthracene-d12 was one of the deuterated surrogates used to evaluate PAH recovery from aerosol samples. aaqr.org The mean recovery for Benz[a]anthracene-d12 was reported to be 109%, with a range of 86% to 141%, indicating its suitability for such studies. aaqr.org
Another study investigating PAHs in the atmospheric particulate matter of Naples, Italy, utilized Benz[a]anthracene-d12 as an internal standard for determination. researchgate.net This allowed for the accurate quantification of various PAHs, with total concentrations ranging from 2 to 130 ng/m³. researchgate.net
Table 1: Application of Benz[a]anthracene-d12 in Atmospheric Deposition Studies
| Research Focus | Location | Role of Benz[a]anthracene-d12 | Key Findings |
|---|---|---|---|
| Differentiating Local and Transboundary Air Pollution | Kumamoto, Japan | Surrogate | Mean recovery of 109% (range: 86-141%) aaqr.org |
| PAH in Atmospheric Particulate Matter | Naples, Italy | Internal Standard | Total PAH concentrations ranged from 2-130 ng/m³ researchgate.net |
Aquatic and Sediment Contamination Assessment with Benz[a]anthracene-d12
PAHs are hydrophobic and tend to accumulate in aquatic sediments, posing a threat to benthic organisms. Benz[a]anthracene-d12 is used as a surrogate or internal standard to ensure the accurate measurement of PAHs in water and sediment samples. In a study of sediments from the Canadian Arctic Archipelago, Benz[a]anthracene-d12 was used as a surrogate, with an average recovery of 83.5% ± 23.2%. uqar.ca This study found that the sum of 16 priority PAHs in surficial sediments ranged from 7.8 to 247.7 ng/g dry weight. uqar.ca
Similarly, a study on sedimentary PAHs in Refome Lake, Nigeria, employed Benz[a]anthracene-d12 as one of the perdeuterated surrogates spiked into samples before extraction. scirp.orgsemanticscholar.org This research helped in assessing the toxicity potential of the accumulated PAHs over the last century. scirp.orgsemanticscholar.org Another investigation following the "Erika" oil spill in the Bay of Biscay used Benz[a]anthracene-d12 as an internal standard for the quantification of PAHs in marine molluscs and sediments. ices.dkifremer.fr
Table 2: Use of Benz[a]anthracene-d12 in Aquatic and Sediment Studies
| Study Area | Matrix | Role of Benz[a]anthracene-d12 | Average Recovery (%) |
|---|---|---|---|
| Canadian Arctic Archipelago | Sediment | Surrogate | 83.5 ± 23.2 uqar.ca |
| Refome Lake, Nigeria | Sediment | Surrogate | Not specified |
| Bay of Biscay | Mussels and Sediment | Internal Standard | Not specified |
Soil and Terrestrial Environmental Monitoring using Benz[a]anthracene-d12
Soil acts as a major sink for PAHs, and monitoring their levels is crucial for assessing land contamination and potential risks to the food chain. The use of Benz[a]anthracene-d12 as a surrogate standard is a common practice in such monitoring studies. For instance, in an investigation of PAH contamination in the soil of a botanic garden in Palermo, Italy, Benz[a]anthracene-d12 was used as a surrogate, with recoveries ranging from 75% to 106%. unipa.it
A triad-based risk assessment of an agricultural area with long-term PAH contamination also utilized a suite of deuterated PAHs, including a d12-labeled chrysene (B1668918) (an isomer of benz[a]anthracene), to monitor the extraction efficiency. nih.gov Furthermore, a study on the contribution of atmospheric fallout to the soil-root-leaf transfer of PAHs in higher plants employed a deuterated PAH surrogate mixture that included a d12-labeled chrysene. mdpi.com
Table 3: Application of Benz[a]anthracene-d12 in Soil Monitoring
| Research Focus | Role of Benz[a]anthracene-d12 | Recovery Range (%) |
|---|---|---|
| PAH contamination in a botanic garden | Surrogate | 75 - 106 unipa.it |
| Risk assessment of agricultural soil | Surrogate (as d12-chrysene) | Not specified |
| Soil-root-leaf transfer of PAHs | Surrogate (as d12-chrysene) | Not specified |
Fate and Transport Studies of PAHs Employing Benz[a]anthracene-d12 as a Tracer
Understanding the fate and transport of PAHs in the environment is key to predicting their distribution, persistence, and potential for exposure. Deuterated PAHs like Benz[a]anthracene-d12 are invaluable tools in these studies, acting as tracers to follow the movement and transformation of their non-deuterated counterparts.
Inter-Compartmental Distribution and Bioavailability Assessments
Benz[a]anthracene-d12 and other deuterated PAHs are particularly useful in assessing the bioavailability of these contaminants to organisms. A study on validating chemical extraction methods to predict PAH bioavailability in soils spiked a historically contaminated soil with deuterated PAHs. researchgate.net This allowed for a comparison of the uptake of freshly added, more available deuterated PAHs with the aged, more recalcitrant native PAHs by earthworms and plants. researchgate.net The principle is that effective bioavailability prediction methods should extract the deuterated and non-deuterated analogues in proportions similar to those observed in the organisms. researchgate.net
Another study on the fate and transport of PAHs in upland Irish headwater lake catchments found that heavier compounds, such as Chrysene and Benz[a]anthracene, were more prominent in soils, while lighter PAHs were found in higher proportions in lakes. scirp.org Although this study did not explicitly use Benz[a]anthracene-d12 as a tracer for inter-compartmental distribution, the use of deuterated standards is a common practice in such multi-compartment environmental analyses to ensure accurate quantification.
Table 4: Research Findings on PAH Bioavailability Using Deuterated Tracers
| Organism/System | Key Finding |
|---|---|
| Earthworms (Eisenia fetida) | Accumulated a higher ratio of freshly spiked deuterated PAHs to aged native PAHs than predicted by chemical extraction methods. researchgate.net |
| Plants (Lolium multiflorum) | Cyclodextrin and butanol extractions were better predictors of the bioavailable fraction compared to exhaustive extraction methods. researchgate.net |
Source Apportionment and Chemical Fingerprinting of Environmental Pollutants
Benz[a]anthracene-d12, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) Benz[a]anthracene, serves as a critical internal standard in environmental analytical chemistry. Its application is fundamental to the accurate quantification of its non-deuterated counterpart, which in turn enables researchers to perform reliable source apportionment and chemical fingerprinting of environmental pollutants. By ensuring precision in measurement, Benz[a]anthracene-d12 plays an indispensable, albeit indirect, role in distinguishing between different sources of contamination.
Differentiation of Petrogenic versus Pyrogenic PAH Sources
Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental contaminants originating from two primary types of sources: petrogenic and pyrogenic. nih.gov Petrogenic PAHs are derived from petroleum and its refined products, entering the environment through oil spills, leaks, and runoff. nih.gov Pyrogenic PAHs are the result of incomplete combustion of organic materials, such as the burning of fossil fuels, wood, and industrial processes. nih.govacs.org Distinguishing between these sources is crucial for environmental impact assessment and remediation strategies.
One of the most common methods for this differentiation is the use of diagnostic ratios of specific PAH isomers. isotope.com These ratios are calculated from the measured concentrations of different PAHs that have similar molecular weights but different structures. The relative abundance of these isomers often varies predictably depending on the source material and formation temperature. For instance, the ratio of Benz[a]anthracene to its isomer Chrysene is a well-established indicator.
The accuracy of these diagnostic ratios is entirely dependent on the precise quantification of each PAH compound in an environmental sample. This is where Benz[a]anthracene-d12 is essential. It is added to a sample in a known quantity at the beginning of the analytical process. Because it behaves almost identically to the native Benz[a]anthracene during extraction, cleanup, and analysis, any loss of the standard during these steps can be assumed to mirror the loss of the native compound. This allows for a highly accurate calculation of the native Benz[a]anthracene concentration in the original sample. This precise data is then used to calculate the diagnostic ratios.
Below is a table illustrating common PAH diagnostic ratios used for source apportionment, including the one involving Benz[a]anthracene. The reliability of these values is underpinned by the use of internal standards like Benz[a]anthracene-d12.
| Diagnostic Ratio | Petrogenic Source Range | Pyrogenic Source Range |
|---|---|---|
| Anthracene (B1667546) / (Anthracene + Phenanthrene) | < 0.10 | > 0.10 |
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.40 | > 0.40 |
| Benz[a]anthracene / (Benz[a]anthracene + Chrysene) | < 0.20 | > 0.35 |
| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) | < 0.20 | > 0.50 |
Forensic Environmental Investigations Using Isotopic Ratios
Forensic environmental investigations seek to identify the specific source of contamination to establish liability or guide remediation efforts. itrcweb.org This often requires more advanced techniques than general source-type differentiation. While diagnostic PAH ratios are a cornerstone of these investigations, an increasingly powerful tool is compound-specific isotope analysis (CSIA). nih.gov
CSIA measures the ratio of stable isotopes (e.g., ¹³C to ¹²C) within an individual compound. This ratio, expressed as a delta value (δ¹³C), provides a unique fingerprint of the compound's origin. nih.gov The isotopic signature of a PAH like Benz[a]anthracene is determined by the source material (e.g., coal, wood, specific crude oil) and the formation process, which can cause isotopic fractionation. acs.org By comparing the δ¹³C value of Benz[a]anthracene in a contaminated sample to the signatures of potential sources, investigators can often pinpoint the origin of the pollution with a high degree of certainty.
The role of Benz[a]anthracene-d12 in CSIA is to ensure the analytical integrity of the process. The measurement of stable isotopic ratios is performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). ucdavis.edu For an accurate δ¹³C measurement of the native Benz[a]anthracene, it is crucial to have a clean, well-resolved chromatographic peak and an accurate understanding of the compound's concentration. Benz[a]anthracene-d12 is used as a surrogate or internal standard during sample preparation and chromatographic analysis to verify recovery and confirm the identity of the native compound's peak, ensuring that the subsequent isotopic analysis is performed on the correct and a sufficiently concentrated analyte.
The following table provides hypothetical but representative δ¹³C values for Benz[a]anthracene from various sources, illustrating how isotopic fingerprinting can be used in forensic investigations.
| Potential Pollution Source | Typical δ¹³C Value for Benz[a]anthracene (‰) |
|---|---|
| Coal Tar Sealant | -23.5 |
| Diesel Engine Exhaust | -25.0 |
| Wood Smoke (Residential Burning) | -27.8 |
| Light Crude Oil | -29.2 |
Biological and Biomedical Research Applications of Benz a Anthracene D12
Biomonitoring of Polycyclic Aromatic Hydrocarbons in Biological Samples
The accurate measurement of PAH levels in biological and environmental samples is essential for assessing exposure and understanding potential health risks. Benz[a]anthracene-d12 is widely employed as an internal standard in these analyses to correct for analyte loss during sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of the results.
Analysis in Human Biological Fluids (e.g., Urine, Blood)
Human biomonitoring, the measurement of chemicals or their metabolites in human specimens such as urine and blood, provides a direct measure of exposure. In the analysis of PAHs in human biological fluids, deuterated analogues like Benz[a]anthracene-d12 are invaluable. For instance, in studies assessing bladder cancer risk associated with PAH exposure, deuterated compounds, including benzo[a]pyrene-d12, have been used as internal standards for the gas chromatography-mass spectrometry (GC-MS) analysis of PAHs in serum samples. nih.gov This approach allows for the accurate quantification of low levels of PAHs, with limits of quantification (LOQ) as low as 0.05 ng/ml. nih.gov The use of isotope dilution techniques, where a known amount of the deuterated standard is added to the sample at the beginning of the analytical process, helps to control for variability in extraction and analysis, leading to more precise and accurate exposure data. nih.gov
Assessment in Biomonitor Species (e.g., Plants, Aquatic Organisms)
Plants and aquatic organisms are often used as biomonitors to assess environmental contamination with PAHs. Benz[a]anthracene-d12 and other deuterated PAHs serve as essential surrogate standards in the analysis of these organisms. For example, in the determination of PAHs in fish and other seafood, deuterated internal standards such as Chrysene-d12 and Benzo[a]pyrene-d12 are added to the samples before extraction to monitor the efficiency of the analytical procedure. nih.govthermofisher.com This methodology allows for the reliable quantification of PAH concentrations in tissues, with recovery rates for various PAHs typically ranging from 86.87% to 103.57%. nih.gov The limits of detection (LOD) and quantification (LOQ) in these matrices are often in the low µg/kg range. nih.gov
Similarly, in studies of PAH accumulation in plants, deuterated internal standards are crucial for accurate quantification. Washing lettuce, for instance, has been shown to significantly reduce the levels of several PAHs, and the use of deuterated standards helps to accurately measure the remaining concentrations. epa.gov
Evaluation in Foodstuffs and Dietary Supplements (e.g., Edible Oils, Herbal Medicines, Coffee)
The consumption of contaminated food is a significant route of human exposure to PAHs. Analytical methods for detecting PAHs in complex food matrices rely heavily on the use of deuterated internal standards like Benz[a]anthracene-d12 to ensure accuracy.
In the analysis of edible oils , methods using gas chromatography-mass spectrometry (GC-MS) often employ a suite of deuterated PAHs as internal standards to quantify their non-deuterated counterparts. thermofisher.commedchemexpress.com For example, studies have reported recovery rates for Benz[a]anthracene in the range of 56-84% in edible oils. thermofisher.commedchemexpress.com The limits of detection for PAHs in these analyses can be as low as 2.0-2.5 ng. thermofisher.commedchemexpress.com
For herbal medicines , which can become contaminated with PAHs during cultivation, drying, or processing, accurate analytical methods are crucial. semanticscholar.org Isotopic internal standards are incorporated into solid-phase extraction (SPE) and GC-MS/MS methods to determine PAH levels. nih.gov In such studies, recoveries of spiked standards have been reported to range from 63.37% to 133.12%. nih.gov
The roasting of coffee beans can lead to the formation of PAHs. nih.govuctm.edunih.govnih.gov The analysis of PAHs in coffee samples often utilizes deuterated internal standards to account for the complex matrix effects. nih.gov Studies have shown that the concentration of PAHs increases with the degree of roasting. nih.govuctm.edu
| Sample Matrix | Analytical Method | Use of Benz[a]anthracene-d12/Related Standard | Typical Recovery (%) | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |
| Human Serum | GC-MS | Internal Standard | 89-107 | - | 0.05 (ng/ml) nih.gov |
| Seafood | GC-MS | Internal Standard | 86.87-103.57 | 0.04-0.20 | 0.12-0.60 |
| Edible Oils | GC-MS | Internal Standard | 56-84 | 2.0-2.5 (ng) | - |
| Herbal Medicines | GC-MS/MS | Internal Standard | 63.37-133.12 | 0.12-1.08 | - |
| Home Meal Replacement | GC-MS | Internal Standard | 81.09-116.42 | 0.03-0.15 | 0.09-0.44 |
Studies of Metabolic Processes Using Benz[a]anthracene-d12 as a Stable Isotope Tracer
Stable isotope tracers like Benz[a]anthracene-d12 are powerful tools for elucidating the metabolic fate of xenobiotics in biological systems. By introducing the labeled compound, researchers can track its transformation and the formation of metabolites without the use of radioactive isotopes.
Enzyme Activity and Regioselective Metabolism Studies
The metabolism of Benz[a]anthracene is primarily carried out by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. nih.govnih.gov The use of deuterated substrates can help in understanding the specific roles of different CYP isoforms and the regioselectivity of their metabolic activity. While direct studies specifically using Benz[a]anthracene-d12 as a tracer for enzyme kinetics are not extensively detailed in the provided results, the principles of stable isotope-assisted metabolomics are well-established for tracing the biotransformation of PAHs. nih.gov This approach allows for the identification of specific metabolic pathways and the characterization of novel metabolites. nih.gov For instance, studies on the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related compound, in rat and human liver microsomes have identified the roles of specific CYP families, such as CYP2C, in the formation of carcinogenic diol metabolites. nih.gov
Investigation of Pharmacokinetic and Metabolic Profiles in Research Models
Deuteration of a molecule can sometimes alter its pharmacokinetic and metabolic profile. medchemexpress.com Benz[a]anthracene-d12 can be used in animal models to study the absorption, distribution, metabolism, and excretion (ADME) of Benz[a]anthracene. A study on the comparative kinetics of oral Benz[a]anthracene in rats showed that its relative availability in various tissues was not significantly influenced by the co-administration of other PAHs like chrysene (B1668918) or triphenylene. nih.gov Research on the disposition kinetics of 7,12-dimethylbenz[a]anthracene in rats revealed a mean residence time of 40-55 minutes and a total body clearance of 8-13 L/kg, with no dose-dependent effects on these pharmacokinetic parameters. The use of deuterated tracers in such studies allows for the precise quantification of the parent compound and its metabolites in different tissues and biological fluids over time, providing a comprehensive understanding of its pharmacokinetic behavior.
Proteomics Research Facilitated by Deuterium (B1214612) Labeling
The study of protein interactions with polycyclic aromatic hydrocarbons (PAHs) is a critical area of biomedical research, particularly in understanding the mechanisms of carcinogenesis and toxicity. Deuterium-labeled compounds, such as Benz[a]anthracene-d12, serve as powerful tools in proteomics, primarily by enabling highly accurate quantification of protein modifications and adducts through mass spectrometry-based techniques. The core principle lies in the use of the deuterated compound as an internal standard, which behaves nearly identically to its non-deuterated (native) counterpart during sample preparation and analysis but is distinguishable by its higher mass.
In a typical quantitative proteomics workflow, a known amount of Benz[a]anthracene-d12 is spiked into a biological sample. This sample is then processed to extract proteins, which may have formed adducts with the native Benz[a]anthracene. Following enzymatic digestion of the proteins into smaller peptides, the mixture is analyzed by mass spectrometry. The mass spectrometer can differentiate between the peptides adducted with native Benz[a]anthracene and the known quantity of the deuterated internal standard due to the mass difference imparted by the deuterium atoms. By comparing the signal intensity of the native adduct to that of the deuterated standard, researchers can precisely calculate the amount of the adducted protein in the original sample.
This stable isotope dilution mass spectrometry approach overcomes variations in sample recovery and ionization efficiency, which are common challenges in quantitative proteomics. The use of a deuterated internal standard like Benz[a]anthracene-d12 is therefore instrumental in achieving the high levels of accuracy and precision required for meaningful biomedical research.
Detailed Research Findings
While specific proteomics studies detailing the use of Benz[a]anthracene-d12 are not extensively published, the principles of its application can be inferred from research on other deuterated PAHs and the well-established methodologies of quantitative proteomics. Research in the broader field has demonstrated that PAHs can form covalent adducts with various proteins, and the quantification of these adducts is crucial for understanding their biological consequences.
For instance, studies on the protein binding of Benz[a]anthracene have shown that it can interact with proteins like human serum albumin. In such investigations, the use of a deuterated standard would be invaluable for accurately quantifying the extent of this binding in complex biological matrices. The mass shift provided by the 12 deuterium atoms in Benz[a]anthracene-d12 allows for clear separation of the standard's signal from that of the native compound in the mass spectrum.
The following interactive data table illustrates the key mass spectrometric properties of Benz[a]anthracene and its deuterated analog that enable its use as an internal standard.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| Benz[a]anthracene | C18H12 | 228.0939 | 12.0753 |
| Benz[a]anthracene-d12 | C18D12 | 240.1692 |
This mass difference is the cornerstone of its utility in quantitative proteomics. Research on other PAHs has identified specific protein targets and quantified their adduction levels using similar deuterated standards. These studies have provided valuable insights into the mechanisms of PAH-induced toxicity and carcinogenesis. The application of Benz[a]anthracene-d12 in proteomics research would follow these established principles to yield high-quality quantitative data on protein adduction by Benz[a]anthracene.
The table below summarizes hypothetical findings from a proteomics study where Benz[a]anthracene-d12 could be used to quantify protein adducts. This illustrates the type of data that can be generated using this methodology.
| Protein Target | Function | Adduction Site (Amino Acid) | Observed Fold Change in Adduction (Treated vs. Control) |
|---|---|---|---|
| Human Serum Albumin | Transport Protein | Cysteine-34 | 5.2 |
| Cytochrome P450 1A1 | Metabolism | Lysine-112 | 12.8 |
| Glutathione S-transferase P1 | Detoxification | Cysteine-47 | 3.5 |
| Histone H3 | DNA Packaging | Histidine-75 | 8.1 |
Computational Chemistry and Modeling Studies Involving Benz a Anthracene D12
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of Benz[a]anthracene-d12, DFT calculations are instrumental in elucidating its structural parameters and predicting its spectroscopic properties.
DFT studies on the parent compound, benz[a]anthracene, have provided detailed information on its molecular geometry, bond lengths, and angles. uwa.edu.au For Benz[a]anthracene-d12, these calculations would be expected to yield very similar equilibrium geometries, as isotopic substitution does not significantly alter the electronic potential energy surface of the molecule. However, the vibrational frequencies are expected to show a noticeable isotopic shift.
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, leads to a decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This phenomenon, known as the kinetic isotope effect, can be accurately predicted using DFT calculations. Low-frequency terahertz (THz) spectra of anthracene (B1667546) and its deuterated form, anthracene-d10, have been studied, and the observed isotope shifts were explained by solid-state DFT calculations. researchgate.net Similar effects are anticipated for Benz[a]anthracene-d12, and DFT can be employed to predict these shifts in its infrared and Raman spectra. Time-dependent DFT (TD-DFT) can further be used to model the electronic absorption spectra, which is crucial for understanding the photophysical properties of the molecule. mdpi.com
Table 1: Predicted Isotopic Effects on Spectroscopic Properties of Benz[a]anthracene-d12 from DFT Calculations
| Spectroscopic Property | Expected Effect of Deuteration | Computational Method |
| Vibrational Frequencies (IR/Raman) | Decrease in C-D stretching and bending frequencies | DFT |
| Rotational Constants | Increase due to higher mass | DFT |
| Electronic Transitions (UV-Vis) | Minor shifts due to changes in zero-point vibrational energy | TD-DFT |
Molecular Dynamics Simulations for Environmental Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For Benz[a]anthracene-d12, MD simulations can provide valuable insights into its interactions with environmental matrices such as soil, sediment, and water.
For Benz[a]anthracene-d12, MD simulations would primarily differ from those of its non-deuterated counterpart in terms of mass-dependent dynamic properties. While the interaction potentials would be nearly identical, the increased mass of the deuterated molecule could lead to slower diffusion and vibrational dynamics. These subtle differences could influence its transport and fate in the environment. Models like the COP-Compost model can be used to simulate the dynamics of PAHs in contaminated soil during composting. nih.gov Hydrodynamic simulation models can also be employed to understand the distribution of PAHs in marine environments. nih.gov
Computational Approaches for Predicting Biotransformation Pathways
Computational methods are increasingly being used to predict the metabolic fate of xenobiotics, including PAHs. For Benz[a]anthracene-d12, these approaches can help in predicting its biotransformation pathways and identifying potential metabolites.
Several computational approaches have been evaluated for their ability to predict the reactive sites of parent PAHs. nih.gov These methods include the analysis of aromatic π-sextets, thermodynamic stability of radical adducts, computed atomic charges, and average local ionization energy (ALIE). nih.gov Such computational tools can predict the most likely sites for enzymatic attack, such as oxidation by cytochrome P450 enzymes.
The biotransformation of PAHs in contaminated soil can be traced using stable isotope-assisted metabolomics. nih.gov However, it is important to note that deuterated compounds may exhibit different chromatographic retention times than their unlabeled counterparts, a factor that needs to be considered in analytical studies guided by computational predictions. nih.gov Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be used to simulate the effects of metabolic interactions between different PAHs. mdpi.com For Benz[a]anthracene-d12, these models could be adapted to account for any kinetic isotope effects that might alter the rates of metabolic reactions, potentially leading to different metabolite profiles compared to the non-deuterated form.
Table 2: Computationally Predicted Biotransformation Products of Benz[a]anthracene
| Metabolite Type | Predicted Site of Action | Computational Approach |
| Epoxides | Bay-region | DFT, ALIE nih.govnih.gov |
| Dihydrodiols | Various positions | PBPK modeling mdpi.com |
| Phenols | Various positions | Reactivity indices nih.gov |
Quality Assurance, Quality Control, and Standardization in Benz a Anthracene D12 Research
Development and Validation of Analytical Methods Using Benz[a]anthracene-d12
The development and validation of analytical methods are essential for producing credible scientific data. Benz[a]anthracene-d12 is integral to this process, primarily when using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). As an internal standard, it is added to samples before preparation and analysis to correct for variations in extraction efficiency and instrument response.
Linearity, Repeatability, and Sensitivity Evaluations
Method validation ensures that an analytical procedure is suitable for its intended purpose. This involves assessing several key performance characteristics.
Linearity: To establish linearity, a series of calibration standards containing the target PAHs at different concentrations are prepared. A fixed amount of Benz[a]anthracene-d12 is added to each standard. The instrument's response ratio (target analyte peak area / internal standard peak area) is plotted against the concentration of the target analyte. A linear relationship, typically indicated by a coefficient of determination (R²) value of 0.995 or greater, demonstrates that the method provides a proportional response over a specified concentration range. Calibration is often performed daily with at least five to six working standards to ensure consistent performance cdc.gov.
Repeatability: Repeatability, or intra-day precision, measures the consistency of results for replicate samples analyzed under the same conditions (same analyst, same instrument, same day). It is usually expressed as the relative standard deviation (%RSD) of the measurements. For example, in the analysis of coal tar products, replicate analyses of samples spiked with Benz[a]anthracene-d12 as an internal standard showed %RSD values between 4.4% and 6.1%, indicating good method precision gcms.cz.
Sensitivity: Analytical sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity. The use of Benz[a]anthracene-d12 helps ensure that sensitivity measurements are accurate and unaffected by sample matrix or extraction inconsistencies.
Table 1: Typical Method Validation Parameters for PAH Analysis Using an Internal Standard like Benz[a]anthracene-d12
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (R²) | > 0.995 | Measures how well the calibration curve fits the data points. |
| Repeatability (%RSD) | < 15% | Assesses the precision of the method over a short time frame. |
| Recovery (%) | 70-120% | Measures the accuracy of the method by determining the amount of analyte recovered from a spiked sample. nih.gov |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of an analyte that can be reliably distinguished from background noise. d-nb.info |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. d-nb.info |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical metrics that define the lower boundaries of a method's performance. d-nb.info
Limit of Detection (LOD): This is the lowest concentration of an analyte that the analytical instrument can reliably detect and distinguish from the background noise of the system. It is often determined by analyzing a series of low-concentration samples and calculating the concentration that corresponds to a signal-to-noise ratio of 3:1. d-nb.info For PAHs, LODs can vary significantly depending on the analytical technique and the sample matrix. For instance, in the analysis of seafood and dairy products using GC-MS, LODs for various PAHs ranged from 0.04 to 0.20 µg/kg nih.gov.
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a stated level of precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10:1 or as ten times the standard deviation of the blank measurements. d-nb.info For the same study on seafood and dairy products, LOQs were reported in the range of 0.12 to 0.60 µg/kg nih.gov.
While LOD and LOQ are determined for the target analytes (like the non-deuterated Benz[a]anthracene), the presence of Benz[a]anthracene-d12 as an internal standard ensures that the quantification at these low levels is accurate and accounts for any analytical variability.
Role of Benz[a]anthracene-d12 in Certified Reference Materials and Interlaboratory Comparisons
Standardization is key to ensuring that analytical results are comparable across different laboratories and over time. Benz[a]anthracene-d12 plays a vital role in this area through its use in Certified Reference Materials (CRMs) and proficiency testing schemes.
Certified Reference Materials (CRMs): Benz[a]anthracene-d12 is available as a CRM, produced in accordance with internationally recognized standards such as ISO 17034. lgcstandards.com These materials have a precisely known and certified concentration of the compound. Laboratories use CRMs to calibrate their instruments, validate their analytical methods, and verify the accuracy of their results. Using a CRM provides traceability of the measurement to a known standard, which is a cornerstone of analytical quality assurance. accustandard.com
Interlaboratory Comparisons: Proficiency Testing (PT) or interlaboratory comparison studies are used to evaluate the performance of different laboratories. In a typical PT scheme, a homogenous sample containing a known concentration of PAHs (often prepared from CRMs) is sent to multiple participating labs. Each lab analyzes the sample using its own methods and reports the results. The use of internal standards like Benz[a]anthracene-d12 is a standard practice in these analyses. The comparison of results helps identify any systematic errors or biases in a laboratory's procedures and demonstrates its competence in performing the analysis.
Best Practices for Sample Preparation and Contamination Control
The integrity of an analysis begins with proper sample handling and preparation. Given that PAHs are often present at trace levels, preventing contamination and ensuring efficient extraction are critical. The use of Benz[a]anthracene-d12 as a surrogate standard, added to the sample at the very beginning of the process, is a key best practice to monitor the efficiency of each step.
Key best practices include:
Contamination Control: Method interferences can be caused by contaminants in solvents, reagents, and glassware. epa.gov All glassware must be meticulously cleaned, and the use of high-purity reagents and solvents is essential to minimize interference. epa.gov Running laboratory reagent blanks with each batch of samples is a crucial step to safeguard against and monitor for any laboratory contamination. epa.gov
Protection from Degradation: PAHs can be degraded by UV light. Therefore, samples should be protected from light during collection, storage, and analysis by using amber glass containers or by wrapping vials in aluminum foil. cdc.gov
Extraction and Cleanup: The choice of extraction method depends on the sample matrix. Common techniques include solid-phase extraction (SPE), Soxhlet extraction, and accelerated solvent extraction. Following extraction, a "cleanup" step is often necessary to remove interfering compounds from the sample matrix. This can be achieved using techniques like gel permeation chromatography (GPC) or SPE on silica (B1680970) gel cartridges. gcms.czs4science.at
Monitoring Recovery: Benz[a]anthracene-d12 is added to samples before extraction to act as a surrogate. Since it behaves chemically very similarly to the non-deuterated PAHs, its recovery rate provides a direct measure of the efficiency of the entire sample preparation and analysis process for each specific sample. Recoveries of spiked deuterated PAHs in soil and dust samples typically range from 81% to 100%, indicating effective extraction and analysis. epa.gov
Table 2: Summary of Best Practices in Sample Preparation for PAH Analysis
| Practice | Rationale | Source Reference |
|---|---|---|
| Use High-Purity Solvents/Reagents | To minimize background contamination and analytical interferences. | epa.gov |
| Scrupulous Glassware Cleaning | To prevent cross-contamination between samples. | epa.gov |
| Analyze Laboratory Blanks | To monitor for and identify sources of systemic contamination. | epa.gov |
| Protect Samples from UV Light | To prevent photodegradation of target PAHs. | cdc.gov |
| Use Isotope-Labeled Surrogates (e.g., Benz[a]anthracene-d12) | To monitor and correct for losses during sample preparation and analysis for each individual sample. | epa.gov |
| Perform Matrix Spike Duplicates | To assess method accuracy and precision in the specific sample matrix. | epa.gov |
Q & A
Q. How is Benz[a]anthracene-d12 used as a surrogate in polycyclic aromatic hydrocarbon (PAH) analysis?
Benz[a]anthracene-d12 is added to environmental samples (e.g., soil, water, or air matrices) as a surrogate spike to monitor extraction efficiency and matrix interference. It is introduced prior to sample processing (e.g., drying, grinding, or extraction) to track recovery rates. Acceptance criteria for its recovery in PAH analysis are 36–120%, as defined by the U.S. Department of Defense and Department of Energy protocols . If recovery falls outside this range, corrective actions include sample re-preparation or data qualification.
Table 1: Key Surrogate Recovery Criteria for PAH Analysis
| Surrogate Compound | Recovery Range |
|---|---|
| Benz[a]anthracene-d12 | 36–120% |
| Benzo[a]pyrene-d12 | 14–120% |
| Fluorene-d10 | 29–120% |
Q. What safety protocols are critical when handling Benz[a]anthracene-d12 in laboratory settings?
Due to its carcinogenic potential and dermal absorption risks, researchers must:
- Use Class I, Type B biological safety hoods during preparation .
- Wear PPE: Polyvinyl Alcohol or Viton® gloves, Tyvek® suits, and eye protection .
- Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for cleanup .
- Store in tightly sealed containers away from oxidizers (e.g., peroxides, chlorates) .
Q. How does Benz[a]anthracene-d12 differ structurally from its non-deuterated counterpart?
Benz[a]anthracene-d12 is a perdeuterated isotopologue where all 12 hydrogen atoms in the aromatic structure are replaced with deuterium. This modification retains the molecular framework (C18D12 vs. C18H12) but alters its mass (240.36 vs. 228.29 g/mol), enabling differentiation via mass spectrometry .
Advanced Research Questions
Q. How can automated SPE-GC/MS methods improve the accuracy of Benz[a]anthracene-d12 quantification in complex matrices?
Automated solid-phase extraction (SPE) coupled with GC/MS reduces human error and exposure to toxic solvents. For example:
- Sample Prep : Dissolve tar/pitch samples in THF, add Benz[a]anthracene-d12 as an internal standard, and automate SPE cleanup using silica gel cartridges.
- GC/MS Parameters : Use a 30 m × 0.25 mm ID capillary column with a 0.25 µm film thickness. Optimize splitless injection and electron ionization (EI) for deuterated PAH detection .
- Data Validation : Compare recovery rates against pre-defined thresholds (e.g., 36–120%) to flag matrix interference or instrument drift .
Q. What experimental strategies address low recovery rates of Benz[a]anthracene-d12 in high-organic-content soils?
Low recovery (e.g., <36%) may stem from organic matter binding or incomplete extraction. Mitigation steps include:
- Enhanced Extraction : Use pressurized fluid extraction (PFE) with toluene/acetone (1:1) at 100°C.
- Matrix Modification : Add anhydrous sodium sulfate to reduce moisture interference.
- QC Checks : Run laboratory control spikes (LCS) to verify method performance in similar matrices .
Q. How does the stability of Benz[a]anthracene-d12 vary under different storage conditions?
Stability studies show:
Q. What are the implications of co-eluting interferences in GC/MS analysis of Benz[a]anthracene-d12?
Co-elution with native PAHs (e.g., chrysene) can skew quantification. Solutions include:
- Chromatographic Optimization : Adjust temperature ramping (e.g., 10°C/min to 300°C) to separate deuterated and non-deuterated analogs.
- High-Resolution MS : Use SIM mode (m/z 240 for Benz[a]anthracene-d12) to isolate ions and minimize background noise .
Data Contradictions and Troubleshooting
Q. How should researchers resolve discrepancies between surrogate recovery and native analyte data?
If Benz[a]anthracene-d12 recovery is acceptable (36–120%), but native PAHs show anomalies:
Q. Why might Benz[a]anthracene-d12 exhibit variable recovery in marine sediment vs. freshwater samples?
Sediments with high clay content or sulfides may adsorb deuterated PAHs more aggressively. Address this by:
- Sonication-Assisted Extraction : Use 20 kHz ultrasound for 15 min to disrupt particle binding.
- Surrogate Spiking Timing : Add surrogates post-drying to avoid losses during moisture removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
